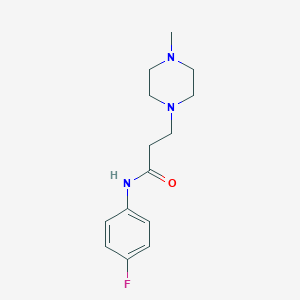
N-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide is a chemical compound that is commonly known as FPPP. It is a psychoactive drug that belongs to the class of piperazine derivatives. FPPP is widely used in scientific research to study its mechanism of action and its effects on the biochemical and physiological processes of the body.
作用機序
The exact mechanism of action of FPPP is not fully understood, but it is believed to work by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in their levels, which produces a stimulant effect.
Biochemical and Physiological Effects:
FPPP has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of certain hormones such as cortisol and prolactin.
実験室実験の利点と制限
One of the main advantages of using FPPP in lab experiments is its ability to stimulate the central nervous system and produce a predictable response. This makes it useful in the study of addiction and the development of new drugs to treat addiction. However, one of the limitations of using FPPP is that it is a psychoactive drug that can have unpredictable effects on the body.
将来の方向性
There are several future directions for the study of FPPP. One area of research is the development of new drugs to treat addiction. FPPP has been found to have a stimulant effect on the brain, which makes it useful in the study of addiction. Another area of research is the study of the long-term effects of FPPP on the body. It is important to understand the potential risks and side effects of using FPPP in order to develop safe and effective drugs. Finally, the development of new synthesis methods for FPPP could lead to more efficient and cost-effective production of the compound.
合成法
The synthesis of FPPP involves the reaction of 4-fluoroaniline with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure FPPP.
科学的研究の応用
FPPP is widely used in scientific research to study its effects on the central nervous system. It has been found to have a stimulant effect on the brain, increasing the release of dopamine and norepinephrine. This makes it useful in the study of addiction and the development of new drugs to treat addiction.
特性
製品名 |
N-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
|---|---|
分子式 |
C14H20FN3O |
分子量 |
265.33 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C14H20FN3O/c1-17-8-10-18(11-9-17)7-6-14(19)16-13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H,16,19) |
InChIキー |
QYMHDQMXJWUQDU-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)F |
正規SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenoxy)ethanone](/img/structure/B248739.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B248741.png)

![4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248746.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)


![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)
methanone](/img/structure/B248757.png)